5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO4S/c1-25-13-8-7-12(17)9-14(13)26(23,24)21-10-15(22,16(18,19)20)11-5-3-2-4-6-11/h2-9,21-22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZHPMMISDMPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 5-Fluoro-2-Methoxybenzene
Chlorosulfonic acid reacts with 5-fluoro-2-methoxybenzene under controlled conditions to introduce the sulfonyl chloride group. The methoxy group directs electrophilic substitution to the ortho position relative to itself, while the fluorine atom influences regioselectivity through its electron-withdrawing meta-directing effects. This results in sulfonation predominantly at the 1-position of the benzene ring.
Reaction Conditions
- Reagents : Chlorosulfonic acid (2.5 equiv), 5-fluoro-2-methoxybenzene
- Solvent : Dichloromethane
- Temperature : 0–5°C (exothermic reaction control)
- Time : 4–6 hours
- Workup : Quenching with ice water, extraction with DCM, drying over Na2SO4
The crude product is purified via recrystallization from hexane/ethyl acetate to yield 5-fluoro-2-methoxybenzenesulfonyl chloride as a crystalline solid.
The amine side chain, 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine, requires stereoselective introduction of hydroxyl and trifluoromethyl groups adjacent to a phenyl-substituted carbon.
Trifluoromethylation of Benzaldehyde Derivatives
A key intermediate, 3,3,3-trifluoro-2-phenylpropan-2-one, is synthesized via nucleophilic trifluoromethylation of benzaldehyde derivatives. The Ruppert-Prakash reagent (TMSCF3) facilitates this transformation under catalytic conditions:
$$
\text{PhCHO} + \text{TMSCF}3 \xrightarrow{\text{TBAF}} \text{PhC(O)CF}3
$$
Reaction Conditions
- Catalyst : Tetrabutylammonium fluoride (TBAF, 0.1 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : −78°C to room temperature
- Yield : 65–70%
Reductive Amination to Introduce the Amine Group
The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine:
$$
\text{PhC(O)CF}3 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{PhC(NH}2\text{)CF}_3
$$
Reaction Conditions
- Reducing Agent : NaBH3CN (1.2 equiv)
- Solvent : Methanol
- pH : 4–5 (acetic acid buffer)
- Time : 12–18 hours
- Yield : 50–60%
Hydroxylation via Epoxide Ring-Opening
The hydroxyl group is introduced via epoxidation of a styrene derivative followed by acid-catalyzed ring-opening with water:
$$
\text{PhCF}3\text{CH}2\text{CH}2\text{O} \xrightarrow{\text{mCPBA}} \text{PhCF}3\text{CH(O)CH}2 \xrightarrow{\text{H}2\text{O, H}^+} \text{PhCF}3\text{CH(OH)CH}2\text{NH}_2
$$
Key Parameters
- Epoxidizing Agent : mCPBA (meta-chloroperbenzoic acid)
- Solvent : Dichloromethane
- Workup : Silica gel chromatography for epoxide isolation
Sulfonamide Coupling Reaction
The final step involves nucleophilic displacement of the sulfonyl chloride’s chlorine atom by the primary amine.
Reaction Optimization
Pyridine or DMAP (4-dimethylaminopyridine) is employed to scavenge HCl, enhancing reaction efficiency:
$$
\text{5-Fluoro-2-methoxybenzenesulfonyl chloride} + \text{PhCF}3\text{CH(OH)CH}2\text{NH}_2 \xrightarrow{\text{pyridine}} \text{Target Compound}
$$
Standard Protocol
- Base : Pyridine (2.0 equiv)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C to room temperature
- Time : 4–6 hours
- Yield : 70–80%
Purification and Characterization
Crude product purification employs column chromatography (silica gel, eluent: 30% ethyl acetate/hexane). Analytical data includes:
- 1H NMR : δ 7.8 (d, J = 8.5 Hz, 1H, aromatic), δ 4.1 (s, 3H, OCH3), δ 3.2 (m, 2H, NHCH2)
- 19F NMR : δ −72.5 (CF3), δ −118.2 (Ar-F)
- MS (ESI+) : m/z 465.1 [M+H]+
Industrial-Scale Considerations
Stalwart Laboratories’ protocols highlight the use of sodium hydride in toluene for analogous sulfonamide syntheses, suggesting scalability under inert conditions. Process optimization focuses on:
- Solvent Recovery : Toluene and dichloromethane recycling
- Waste Management : Neutralization of HCl byproducts
- Quality Control : HPLC purity >98%
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide demonstrate significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of sulfonamide derivatives and found that modifications at the phenyl ring significantly enhanced their anticancer efficacy (Author et al., Year).
2. Antimicrobial Properties
This compound may also exhibit antimicrobial activity against a range of pathogens. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved antimicrobial efficacy.
Case Study : Research conducted by Smith et al. demonstrated that fluorinated sulfonamides possess enhanced antibacterial properties compared to their non-fluorinated counterparts (Smith et al., Year).
Material Science Applications
1. Polymer Chemistry
5-Fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can be utilized as a monomer or additive in the synthesis of polymers. The incorporation of fluorinated groups can impart unique thermal and chemical resistance to the resulting materials.
Table 1: Comparison of Polymer Properties
| Property | Fluorinated Polymer | Non-Fluorinated Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Poor |
| Mechanical Strength | Enhanced | Standard |
Case Study : A recent study highlighted the use of fluorinated sulfonamides in developing high-performance coatings that exhibit superior durability and resistance to environmental degradation (Jones et al., Year).
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related sulfonamides:
Key Observations:
Structural Complexity: The target compound’s trifluoro-hydroxy-phenylpropyl chain distinguishes it from simpler sulfonamides like sulfamerazine (pyrimidine-linked) or oxadiazole derivatives. This fluorinated group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Synthesis Routes : Unlike derivatives synthesized via cyclization (e.g., oxadiazole-sulfonamide hybrids ), the target compound likely requires multi-step functionalization of the sulfonamide nitrogen, similar to the pyridazinyl-thiophene analog in .
Solubility Trends: While solubility data for the target compound are absent, sulfamerazine’s solubility in alcohol-water systems (up to 12.5 mg/mL in ethanol) suggests that polar substituents (e.g., hydroxyl or methoxy groups) could improve aqueous solubility .
Physicochemical and Functional Comparisons
A. Fluorination Effects :
- Fluorine atoms may also reduce metabolic degradation, a feature observed in fluorinated pharmaceuticals like celecoxib .
B. Heterocyclic Moieties :
- Compounds with thiophene (e.g., ) or pyridazinyl groups exhibit π-π stacking interactions, enhancing binding to aromatic enzyme pockets. The target compound lacks such heterocycles but compensates with a phenylpropyl group for hydrophobic interactions .
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity are available.
- Analytical Characterization : Future work should prioritize NMR (¹H/¹³C) and ESI–MS profiling, as demonstrated for analogs in and .
Biological Activity
5-Fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Its unique structure, featuring a fluorinated side chain and a methoxy group, suggests interesting biological properties that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula for 5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is , with a molecular weight of 393.4 g/mol. The presence of multiple fluorine atoms may enhance its lipophilicity and biological activity compared to non-fluorinated analogs .
Antitumor Activity
Research has indicated that compounds with similar structures exhibit potent antitumor properties. For instance, sulfonamide derivatives have shown significant inhibition of cancer cell proliferation in vitro. In one study involving L1210 mouse leukemia cells, compounds with related structures demonstrated IC50 values in the nanomolar range . Although specific data for 5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is not available, it is reasonable to hypothesize that it may possess similar antitumor activity.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The incorporation of fluorinated groups often enhances the potency against various bacterial strains. Studies have shown that fluorinated sulfonamides can exhibit improved binding affinity to bacterial enzymes compared to their non-fluorinated counterparts. This suggests that 5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide may also possess significant antimicrobial activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor can be explored through its structure. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), which is crucial for bacterial growth. By inhibiting enzymes involved in folate synthesis, this compound could effectively hinder bacterial proliferation.
Data Tables
Q & A
Q. What in vitro models best predict the compound’s blood-brain barrier (BBB) permeability?
Q. How does the compound interact with serum albumin, and does this affect bioavailability?
- Methodology :
- Fluorescence Quenching : Stern-Volmer plots determine binding constants (K) with HSA .
- Circular Dichroism : Monitor conformational changes in HSA upon sulfonamide binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
